molecular formula C13H15ClF3NO B1601634 Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride CAS No. 25519-83-9

Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride

Cat. No. B1601634
CAS RN: 25519-83-9
M. Wt: 293.71 g/mol
InChI Key: HCCJUYRHQMAMMX-UHFFFAOYSA-N
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Description

Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride, commonly known as 4-CTMP, is a novel psychoactive substance that belongs to the family of substituted phenylmethylamines. It is a synthetic stimulant that is structurally similar to methylphenidate and is known to have similar effects on the central nervous system. The compound has gained attention in recent years due to its potential use as a research chemical in scientific studies.

Mechanism Of Action

The mechanism of action of 4-CTMP is similar to that of other stimulants. It works by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This results in increased alertness, focus, and motivation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-CTMP are similar to those of other stimulants. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which can lead to increased energy levels.

Advantages And Limitations For Lab Experiments

One advantage of using 4-CTMP in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. It is also structurally similar to other stimulants, which makes it a useful tool for studying the mechanisms of action of these compounds. However, one limitation of using 4-CTMP is that its effects on the central nervous system are not well understood. This makes it difficult to interpret the results of experiments that use this compound.

Future Directions

There are several future directions for research involving 4-CTMP. One area of focus could be on understanding the long-term effects of the compound on the central nervous system. Another area of research could be on developing new compounds that are structurally similar to 4-CTMP but have different effects on the brain. Additionally, more research could be done on the biochemical and physiological effects of the compound to better understand its mechanism of action.

Scientific Research Applications

The primary use of 4-CTMP in scientific research is as a tool to study the effects of stimulants on the central nervous system. The compound has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in attention, motivation, and reward. This makes it a useful tool for studying the mechanisms of action of other stimulants such as methylphenidate and amphetamines.

properties

IUPAC Name

piperidin-4-yl-[4-(trifluoromethyl)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO.ClH/c14-13(15,16)11-3-1-9(2-4-11)12(18)10-5-7-17-8-6-10;/h1-4,10,17H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCJUYRHQMAMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525106
Record name (Piperidin-4-yl)[4-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride

CAS RN

25519-83-9
Record name (Piperidin-4-yl)[4-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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